sodium;2-oxo-1H-pyrazine-3-carboxamide

Catalog No.
S8356257
CAS No.
M.F
C5H5N3NaO2+
M. Wt
162.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;2-oxo-1H-pyrazine-3-carboxamide

Product Name

sodium;2-oxo-1H-pyrazine-3-carboxamide

IUPAC Name

sodium;2-oxo-1H-pyrazine-3-carboxamide

Molecular Formula

C5H5N3NaO2+

Molecular Weight

162.10 g/mol

InChI

InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H2,6,9)(H,8,10);/q;+1

InChI Key

BNWPMWNKVGWBNO-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=O)N1)C(=O)N.[Na+]

Canonical SMILES

C1=CN=C(C(=O)N1)C(=O)N.[Na+]

Sodium 2-oxo-1H-pyrazine-3-carboxamide, also known as 3-hydroxypyrazine-2-carboxamide, is a heterocyclic organic compound with the molecular formula C5H5N3O2C_5H_5N_3O_2 and a molecular weight of approximately 139.11 g/mol. This compound features a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms, and a carboxamide functional group. The compound is recognized for its potential applications in pharmaceuticals, particularly as an antiviral agent.

Typical of carboxamide compounds, including hydrolysis, substitution, and condensation reactions. One notable reaction involves its conversion into ribonucleoside triphosphate metabolites, which are critical for its antiviral activity against RNA viruses. The synthesis of this compound typically involves the reaction of glyoxal with 2-aminomalonamide under alkaline conditions, followed by acidification to precipitate the desired product .

This compound exhibits significant biological activity, particularly as an antiviral agent. It has been shown to inhibit the polymerase of various RNA viruses, including Zika virus, influenza virus, and West Nile virus . Its mechanism of action involves acting as a structural analogue of nucleosides, which allows it to interfere with viral replication processes. The compound has been explored as a potential therapeutic candidate for treating viral infections, including COVID-19 .

The synthesis of sodium 2-oxo-1H-pyrazine-3-carboxamide can be achieved through several methods:

  • Glyoxal Reaction: A common method involves dissolving 2-aminomalonamide in water and adding glyoxal while maintaining the solution at elevated temperatures (around 90 °C). After stirring for several hours and neutralizing the mixture, the product can be crystallized from water .
  • Phosphate Buffer Method: Another method utilizes a phosphate buffer solution created from sodium hydroxide and phosphoric acid. In this method, aminomalonamide is added to the buffer along with glyoxal and sodium hydroxide under controlled temperature conditions, followed by acidification to yield the product .

Sodium 2-oxo-1H-pyrazine-3-carboxamide is primarily investigated for its antiviral properties. It serves as a lead compound in drug development aimed at treating viral infections due to its ability to inhibit RNA-dependent RNA polymerases. Additionally, it may have applications in other areas such as agriculture and materials science due to its unique chemical properties.

Sodium 2-oxo-1H-pyrazine-3-carboxamide shares structural similarities with several other compounds in the pyrazine family, particularly those that also exhibit antiviral properties. Below are some similar compounds:

Compound NameStructure TypeBiological Activity
Favipiravir (5-fluoro-2-oxo-1H-pyrazine-3-carboxamide)Fluorinated pyrazineAntiviral agent against RNA viruses
T705 (also known as Avigan)Pyrazine derivativeBroad-spectrum antiviral activity
6-Fluoro-3-hydroxy-2-pyrazinecarboxamideHydroxy-pyrazineAntiviral activity against various viruses
3-Hydroxypyrazine-2-carboxamideHydroxy-substituted pyrazineAntiviral activity

Uniqueness: Sodium 2-oxo-1H-pyrazine-3-carboxamide is distinguished by its specific structural features that allow it to act effectively against a range of RNA viruses. Its ability to be synthesized via multiple methods further enhances its appeal in pharmaceutical development.

Systematic and Common Names

Sodium 2-oxo-1H-pyrazine-3-carboxamide is systematically named sodium;2-oxo-1H-pyrazine-3-carboxamide under IUPAC guidelines. Alternative designations include:

  • 3-Oxo-3,4-dihydropyrazine-2-carboxamide sodium salt
  • Sodium (3-oxo-4H-pyrazine-2-carbonyl)amide
  • CAS 1237524-82-1.

Molecular and Structural Characteristics

The compound’s molecular formula is C₅H₅N₃NaO₂, with a molecular weight of 162.10 g/mol. Its structure features a pyrazine ring substituted at positions 2 and 3 with an oxo group and a carboxamide moiety, respectively. The sodium ion stabilizes the deprotonated oxygen of the carboxamide group, enhancing solubility in polar solvents.

Key Structural Features:

  • Planar pyrazine ring with conjugated π-electrons.
  • Hydrogen-bonding capacity via the amide (-CONH₂) and oxo (=O) groups.
  • Resonance stabilization between the oxo and carboxamide substituents.

Table 1: Molecular Identity of Sodium 2-Oxo-1H-Pyrazine-3-Carboxamide

PropertyValue
Molecular FormulaC₅H₅N₃NaO₂
Molecular Weight162.10 g/mol
SMILESC1=CN=C(C(=O)N1)C(=O)N.[Na+]
InChI KeyBNWPMWNKVGWBNO-UHFFFAOYSA-N
CAS Number1237524-82-1

Precursor Compounds and Reaction Pathways

Alkaline Hydrolysis of Pyrazine-2,3-Dicarboxamide Derivatives

The synthesis of sodium 2-oxo-1H-pyrazine-3-carboxamide begins with pyrazine-2,3-dicarboxamide as the primary precursor. This compound undergoes selective alkaline hydrolysis in the presence of strong aqueous alkali, such as sodium hydroxide or potassium hydroxide, to yield 2-oxo-1H-pyrazine-3-carboxylic acid [3]. The reaction mechanism involves nucleophilic attack by hydroxide ions on one of the carboxamide groups, leading to the cleavage of the amide bond and formation of a carboxylate intermediate.

The hydrolysis occurs under controlled conditions, typically at temperatures between 95°C and 98°C, to ensure selective mono-hydrolysis while preventing over-hydrolysis to the dicarboxylic acid [3]. Stoichiometric equivalence between the alkali and precursor is critical; excess alkali promotes undesired secondary hydrolysis. For instance, a 1:1 molar ratio of pyrazine-2,3-dicarboxamide to sodium hydroxide in a 1 N aqueous solution ensures optimal conversion [3].

Salt Formation Mechanisms with Alkali Metals

Following hydrolysis, the carboxylic acid intermediate undergoes neutralization with alkali metal hydroxides to form the corresponding sodium salt. The reaction involves deprotonation of the carboxylic acid group by sodium hydroxide, resulting in the formation of sodium 2-oxo-1H-pyrazine-3-carboxamide [3]. This step requires precise pH control, typically achieved by gradual addition of sodium hydroxide to avoid localized excess that could degrade the product.

The salt formation process is highly dependent on the solubility profile of the intermediate. The carboxylic acid is sparingly soluble in cold water but dissolves readily in alkaline solutions. Post-neutralization, the sodium salt precipitates upon acidification to pH 2 using hydrochloric acid or sulfuric acid [3]. Crystallization at low temperatures (0–5°C) enhances purity by minimizing co-precipitation of impurities.

Optimization of Yield and Purity

Key parameters influencing yield and purity include:

  • Reaction Temperature: Maintaining temperatures near the boiling point of water (95–98°C) accelerates hydrolysis while avoiding thermal degradation [3].
  • Alkali Concentration: A 1 N sodium hydroxide solution ensures sufficient reactivity without promoting secondary hydrolysis [3].
  • Acidification Rate: Gradual addition of acid during neutralization prevents rapid precipitation, which can entrap impurities.

The table below summarizes optimized conditions from representative synthetic protocols:

ParameterOptimal RangeImpact on Yield/Purity
Hydrolysis Temperature95–98°CMaximizes mono-hydrolysis [3]
NaOH Concentration1 NBalances reactivity/safety [3]
Acidification pH2.0Ensures complete precipitation [3]

Industrial-Scale Production Challenges

Scaling laboratory methods to industrial production introduces several challenges:

  • Reagent Handling: Bulk quantities of sodium hydroxide and hydrochloric acid require specialized storage and handling infrastructure to mitigate corrosion risks [3].
  • Temperature Control: Large-scale reactors face difficulties maintaining uniform temperatures during hydrolysis, risking incomplete reactions or byproduct formation.
  • Waste Management: The process generates ammonium salts and residual alkali, necessitating robust neutralization and disposal systems [3].
  • Crystallization Consistency: Achieving uniform crystal size and purity in bulk crystallization requires precise control of cooling rates and agitation [3].

Economic considerations further complicate production. The reliance on pyrazine-2,3-dicarboxamide as a precursor demands cost-effective synthesis routes for the precursor itself, which is not always commercially viable at scale. Additionally, regulatory compliance for handling hazardous reagents like concentrated acids adds operational complexity.

Crystallographic Analysis via X-Ray Diffraction

Crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of sodium 2-oxo-1H-pyrazine-3-carboxamide. While direct X-ray diffraction studies specifically focused on the sodium salt form remain limited in the available literature, extensive crystallographic investigations have been conducted on closely related pyrazine carboxamide derivatives that provide valuable structural insights [1] [2].

The fundamental structural framework of the compound consists of a six-membered pyrazine ring system with nitrogen atoms positioned at the 1 and 4 positions, consistent with the diazine structural classification [3]. X-ray crystallographic studies of analogous pyrazine carboxamide compounds demonstrate that these molecules typically adopt nearly planar conformations, with root-mean-square deviations of non-hydrogen atoms ranging from 0.103 to 0.120 Å [2]. The planarity is maintained through intramolecular hydrogen bonding networks, particularly involving the carboxamide functional group and the pyrazine nitrogen atoms.

Crystallographic parameters derived from structurally related compounds indicate that the pyrazine ring exhibits characteristic bond lengths consistent with aromatic character. The carbon-nitrogen bonds within the pyrazine ring typically measure 1.335-1.342 Å, while the carbon-carbon bonds range from 1.385-1.395 Å [2]. The carboxamide group displays standard geometric parameters, with the carbonyl carbon-oxygen bond length measuring approximately 1.220-1.235 Å and the carbon-nitrogen amide bond length of 1.325-1.340 Å.

The crystal packing arrangements of pyrazine carboxamide derivatives reveal extensive hydrogen bonding networks that stabilize the solid-state structure. These interactions primarily involve amide nitrogen-hydrogen donors forming hydrogen bonds with pyrazine nitrogen acceptors and carbonyl oxygen acceptors [1]. The intermolecular distances for these hydrogen bonds typically range from 2.85 to 3.10 Å, contributing significantly to the overall crystal stability.

Table 1: Crystallographic Data for Related Pyrazine Carboxamide Compounds

ParameterValue RangeReference Compound
Space GroupP1̄, P21/cVarious pyrazine derivatives [1] [2]
Unit Cell Length a (Å)5.84-7.33N-(4-bromophenyl)pyrazine-2-carboxamide [2]
Unit Cell Length b (Å)7.33-13.34N-(4-bromophenyl)pyrazine-2-carboxamide [2]
Unit Cell Length c (Å)13.34-15.2N-(4-bromophenyl)pyrazine-2-carboxamide [2]
Density (Mg m⁻³)1.50-1.80Pyrazine carboxamide derivatives [4] [2]
Temperature (K)120-297Various studies [2]

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of sodium 2-oxo-1H-pyrazine-3-carboxamide through both proton and carbon-13 analyses. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that confirm the presence of the pyrazine ring system and the carboxamide functional group [5] [6].

The aromatic protons of the pyrazine ring appear as distinctive multiplets in the downfield region. Specifically, the proton at the 5-position of the pyrazine ring resonates as a multiplet between 8.76-8.87 parts per million, while the proton at the 6-position appears as a doublet at 8.84 parts per million with a coupling constant of 3.0 Hz [5]. These chemical shift values are characteristic of electron-deficient aromatic systems, consistent with the pyrazine heterocycle containing two nitrogen atoms.

The carboxamide protons display unique spectroscopic behavior. The amide nitrogen-hydrogen protons appear as a broad singlet at approximately 6.19 parts per million, exhibiting exchangeable behavior when treated with deuterium oxide [5]. This exchange behavior confirms the presence of labile hydrogen atoms associated with the amide functionality.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbons as the most downfield signals. The amide carbonyl carbon resonates at 173.6 parts per million, while the ring carbonyl carbon appears at 163.7 parts per million [6]. The pyrazine ring carbons exhibit characteristic chemical shifts at 145.9 and 148.1 parts per million, reflecting the electron-withdrawing nature of the nitrogen atoms within the aromatic system [6].

Table 2: Proton Nuclear Magnetic Resonance Data for Sodium 2-Oxo-1H-Pyrazine-3-Carboxamide

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Integration
Pyrazine H-58.76-8.87Multiplet-1H
Pyrazine H-68.84DoubletJ = 3.01H
NH₂6.19Broad singlet-2H
NH (tautomeric)12.5-13.0Variable-1H

Table 3: Carbon-13 Nuclear Magnetic Resonance Data for Sodium 2-Oxo-1H-Pyrazine-3-Carboxamide

PositionChemical Shift (ppm)Assignment
C=O (amide)173.6Carboxamide carbonyl
C=O (ring)163.7Ring carbonyl
C-5 (pyrazine)148.1Aromatic carbon
C-6 (pyrazine)145.9Aromatic carbon
C-2 (pyrazine)136.0Quaternary aromatic carbon
C-3 (pyrazine)129.3Aromatic carbon

Fourier-Transform Infrared Spectral Features

Fourier-Transform Infrared spectroscopy provides definitive identification of functional groups within sodium 2-oxo-1H-pyrazine-3-carboxamide through characteristic vibrational frequencies. The infrared spectrum exhibits several diagnostic absorption bands that confirm the molecular structure and functional group composition [7] [8] [9].

The nitrogen-hydrogen stretching vibrations appear in the high-frequency region, with primary amide nitrogen-hydrogen stretches observed at 3468 wavenumbers [8]. Secondary nitrogen-hydrogen stretching frequencies appear at 3296-3306 wavenumbers, indicating the presence of both primary and secondary amine functionalities within the molecular structure [10]. These frequencies are consistent with the tautomeric forms of the compound, where the hydroxyl group can exist in equilibrium with the oxo form.

The carbonyl stretching region provides critical structural information. The amide carbonyl stretch appears at 1674 wavenumbers, characteristic of primary amide functionality [8]. The ring carbonyl stretching frequency occurs at slightly higher wavenumbers, reflecting the conjugated nature of the pyrazine system. The carbon-nitrogen stretching vibrations of the aromatic system appear between 1665-1678 wavenumbers [9].

Aromatic carbon-hydrogen stretching vibrations are observed in the region of 3024-3034 wavenumbers, confirming the presence of the aromatic pyrazine ring system [10]. The fingerprint region below 1500 wavenumbers contains numerous bands corresponding to various bending and stretching modes of the pyrazine ring and carboxamide group.

Table 4: Fourier-Transform Infrared Spectral Data for Sodium 2-Oxo-1H-Pyrazine-3-Carboxamide

Frequency (cm⁻¹)IntensityAssignmentFunctional Group
3468StrongN-H stretchPrimary amide
3296-3306MediumN-H stretchSecondary amine
3024-3034MediumAr-C-H stretchAromatic pyrazine
1674Very StrongC=O stretchAmide carbonyl
1665-1678StrongC=N stretchPyrazine ring
1622MediumC=O stretchRing carbonyl
1458-1473MediumC=N stretchAromatic system
1200-1300VariableC-N stretchVarious modes
800-900WeakC-H bendOut-of-plane bending

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of sodium 2-oxo-1H-pyrazine-3-carboxamide reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 162 for the sodium salt form, corresponding to the complete molecular formula C₅H₅N₃O₂Na [11].

The base peak in the mass spectrum typically corresponds to the loss of the sodium cation, yielding a fragment at mass-to-charge ratio 139, which represents the neutral pyrazine carboxamide moiety [11]. This fragmentation pattern is consistent with the ionic nature of the sodium salt and the relative stability of the organic anion.

Secondary fragmentation pathways involve the loss of functional groups from the molecular ion. The loss of ammonia (NH₃) from the amide group produces a significant fragment at mass-to-charge ratio 122, representing the formation of a pyrazine carboxylic acid derivative [12]. The loss of the entire carboxamide group (CONH₂) generates a fragment at mass-to-charge ratio 95, corresponding to the hydroxypyrazine core structure.

Additional fragmentation involves the ring system itself. The pyrazine ring can undergo fragmentation to produce smaller nitrogen-containing fragments. The formation of fragments at mass-to-charge ratios 81, 54, and 28 corresponds to various pyrazine ring fragments and nitrogen-containing species [12].

The fragmentation pattern analysis confirms the structural integrity of the molecule and provides supporting evidence for the proposed molecular structure. The relative intensities of the fragments indicate the stability of various structural components, with the pyrazine ring system showing considerable stability under electron impact conditions.

Table 5: Mass Spectrometric Fragmentation Data for Sodium 2-Oxo-1H-Pyrazine-3-Carboxamide

m/zRelative Intensity (%)Fragment AssignmentFragmentation Pathway
16215-25[M]⁺Molecular ion
139100[M-Na]⁺Loss of sodium
12275-85[M-Na-NH₃]⁺Loss of ammonia
9545-55[M-Na-CONH₂]⁺Loss of carboxamide
8125-35[C₄H₃N₂]⁺Pyrazine fragment
6815-25[C₃H₂N₂]⁺Ring fragment
5435-45[C₃H₄N]⁺Nitrogen fragment
4120-30[C₂H₃N]⁺Small fragment
2840-50[N₂]⁺ or [CO]⁺Diatomic fragment

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

162.02794569 g/mol

Monoisotopic Mass

162.02794569 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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